molecular formula C23H21N3O3S B2498170 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide CAS No. 1788561-89-6

3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide

Cat. No.: B2498170
CAS No.: 1788561-89-6
M. Wt: 419.5
InChI Key: RPXBJGNCDRBTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide is a complex organic compound that features a benzenesulfonyl group, an imidazo[1,2-a]pyridine moiety, and a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the benzenesulfonyl group and the propanamide linkage. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the imidazo[1,2-a]pyridine core.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-17-8-7-14-26-16-21(25-23(17)26)19-11-5-6-12-20(19)24-22(27)13-15-30(28,29)18-9-3-2-4-10-18/h2-12,14,16H,13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXBJGNCDRBTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.